N-(6-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Overview
Description
N-(6-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide, has been found to exhibit anti-tubercular and anti-inflammatory properties . The primary targets of this compound are the DprE1 enzyme in Mycobacterium tuberculosis and the COX-1 enzyme involved in inflammation .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes. In the case of DprE1, it inhibits the enzyme’s function, thereby hindering the growth and proliferation of M. tuberculosis . For COX-1, the compound acts as an inhibitor, reducing the production of prostaglandins that cause inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth of M. tuberculosis and the inflammatory response. By inhibiting DprE1, it disrupts the cell wall biosynthesis of M. tuberculosis, leading to the bacterium’s death . In the case of inflammation, the compound inhibits the COX-1 enzyme, reducing the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of DprE1 results in the death of M. tuberculosis, making the compound effective against tuberculosis . The inhibition of COX-1 leads to a reduction in inflammation, providing relief from inflammatory conditions .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution .
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-14-7-8-16-18(12-14)27-20(22-16)25(13-15-6-4-5-10-21-15)19(26)17-9-11-24(2)23-17/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHPPCTBBVPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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